4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione
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Overview
Description
Preparation Methods
The synthesis of 4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione can be achieved through several methods. One common synthetic route involves the condensation of N,N-diphenyl-N-butylhydrazine with a suitable carbonyl compound . Another method includes the cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of pyrazolidinediones . In biology and medicine, it has been investigated for its potential antiviral properties, particularly against retroviruses such as HIV . Additionally, it is used in the pharmaceutical industry for the development of anti-inflammatory and analgesic drugs .
Mechanism of Action
The mechanism of action of 4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione involves the inhibition of prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation . This leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain. By decreasing prostaglandin levels, the compound effectively reduces inflammation and alleviates pain .
Comparison with Similar Compounds
4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione is similar to other pyrazolidinediones, such as oxyphenbutazone and sulphinpyrazone . it is unique in its specific substitution pattern, which contributes to its distinct pharmacological properties. For instance, oxyphenbutazone has an additional hydroxyl group, while sulphinpyrazone contains a phenylsulphinylethyl group . These structural differences result in variations in their anti-inflammatory and analgesic activities .
Properties
CAS No. |
76383-45-4 |
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Molecular Formula |
C25H24N4O2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-butyl-1,2-diphenyl-4-phenyldiazenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H24N4O2/c1-2-3-19-25(27-26-20-13-7-4-8-14-20)23(30)28(21-15-9-5-10-16-21)29(24(25)31)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
InChI Key |
SVSOHKFQMSFQOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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